6-amino-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one
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Overview
Description
6-amino-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one is a heterocyclic compound that features a unique fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amino alcohol with a suitable carbonyl compound, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of a base and a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-amino-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
6-amino-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6-amino-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one: Lacks the amino group, which affects its reactivity and applications.
6-amino-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazol-1-one: Similar structure but with an imidazole ring instead of an oxazole ring, leading to different chemical properties.
Uniqueness
The presence of both an amino group and an oxazole ring in 6-amino-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one makes it unique.
Properties
Molecular Formula |
C6H10N2O2 |
---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
6-amino-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one |
InChI |
InChI=1S/C6H10N2O2/c7-4-1-5-3-10-6(9)8(5)2-4/h4-5H,1-3,7H2 |
InChI Key |
HPLPQDXNWBGCFI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN2C1COC2=O)N |
Origin of Product |
United States |
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